molecular formula C21H19FN2O3 B1366357 2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B1366357
M. Wt: 366.4 g/mol
InChI Key: VODZXDFLWAYBNO-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a nicotinamide core substituted with a 4-fluorophenoxy group and a 4-methoxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under high-temperature conditions.

    Introduction of the 4-Fluorophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorobenzene derivative with a phenoxide ion.

    Attachment of the 4-Methoxyphenyl Ethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the 4-methoxyphenyl ethyl group is introduced to the nicotinamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the specific conditions.

    Reduction: Alcohols or amines.

    Substitution: Substituted aromatic compounds with the fluorine replaced by the nucleophile.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide
  • 2-(4-Bromophenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide
  • 2-(4-Methylphenoxy)-n-[(1s)-1-(4-methoxyphenyl)ethyl]nicotinamide

Uniqueness

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C21H19FN2O3

Molecular Weight

366.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-[(1S)-1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H19FN2O3/c1-14(15-5-9-17(26-2)10-6-15)24-20(25)19-4-3-13-23-21(19)27-18-11-7-16(22)8-12-18/h3-14H,1-2H3,(H,24,25)/t14-/m0/s1

InChI Key

VODZXDFLWAYBNO-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.